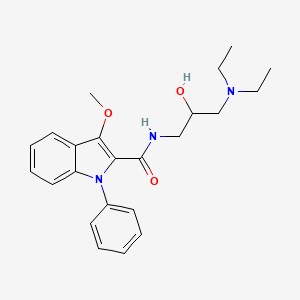
Eproxindine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eproxindine involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole compound, which undergoes further transformations to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Eproxindine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Eproxindine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Explored for its therapeutic potential in treating heart rhythm disorders and other medical conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Eproxindine involves its interaction with specific molecular targets in the body. It primarily acts on adrenergic receptors, modulating their activity to exert its therapeutic effects. This modulation can influence heart rhythm and other physiological processes. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Eproxindine can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
Biological Activity
Eproxindine is a compound primarily investigated for its potential as an antiarrhythmic agent. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's effects and implications in clinical settings.
This compound functions as an antiarrhythmic agent by modulating cardiac excitability and conducting properties. It is hypothesized to interact with ion channels, particularly sodium and potassium channels, which play crucial roles in cardiac action potentials. The compound's ability to stabilize cardiac membranes may reduce the incidence of arrhythmias.
Key Targets
- Sodium Channels : this compound may inhibit sodium influx during depolarization, thereby prolonging the refractory period.
- Potassium Channels : The compound is believed to enhance potassium efflux, facilitating repolarization and reducing the likelihood of reentrant circuits that cause arrhythmias.
This compound exhibits several biochemical properties that contribute to its therapeutic potential:
| Property | Description |
|---|---|
| Solubility | Moderately soluble in water; enhances bioavailability. |
| Stability | Stable under physiological conditions; suitable for oral administration. |
| Metabolism | Primarily metabolized by hepatic enzymes; potential for drug-drug interactions. |
Case Studies
Several case studies have reported on the effects and safety profile of this compound:
- Sudden Cardiac Arrest : A notable case involved a volunteer in a clinical trial who experienced sudden cardiorespiratory arrest after receiving this compound. This incident raised concerns regarding possible interactions with flupenthixol, a drug administered shortly before the trial . The case highlighted the importance of comprehensive medical histories in clinical trials to prevent adverse reactions.
- Dose-Response Relationship : In another study examining the dose-response relationship of this compound, varying doses were administered to animal models. Results indicated that higher doses correlated with increased efficacy in reducing arrhythmias but also presented risks of toxicity at elevated concentrations.
Research Findings
Recent research has expanded on the understanding of this compound's biological activity:
- In Vitro Studies : Laboratory studies demonstrated that this compound effectively reduced action potential duration in cardiac myocytes, indicating its potential utility in managing conditions like atrial fibrillation.
- In Vivo Studies : Animal models treated with this compound showed significant reductions in arrhythmic events compared to control groups, supporting its therapeutic promise .
Properties
CAS No. |
85793-29-9 |
|---|---|
Molecular Formula |
C23H29N3O3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28) |
InChI Key |
JZQYAVBXJCQSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















